REACTION_CXSMILES
|
C([C@@H]1CC[C@@H](C)C[C@H]1OCC([O:15][CH2:16][CH:17]1[CH:22]2[O:23][CH:21]2[CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18]1)=O)(C)C.[OH-:31].[K+]>>[OH:15][CH2:16][CH:17]1[CH2:18][NH:19][CH2:20][CH:21]([OH:23])[CH:22]1[OH:31] |f:1.2|
|
Name
|
tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[C@H]1[C@@H](C[C@@H](CC1)C)OCC(=O)OCC1CN(CC2C1O2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
purified on a silica gel column (Eluent: isopropyl alkohol /26% ammonium hydroxide (3/1))
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1C(C(CNC1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C@@H]1CC[C@@H](C)C[C@H]1OCC([O:15][CH2:16][CH:17]1[CH:22]2[O:23][CH:21]2[CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18]1)=O)(C)C.[OH-:31].[K+]>>[OH:15][CH2:16][CH:17]1[CH2:18][NH:19][CH2:20][CH:21]([OH:23])[CH:22]1[OH:31] |f:1.2|
|
Name
|
tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[C@H]1[C@@H](C[C@@H](CC1)C)OCC(=O)OCC1CN(CC2C1O2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
purified on a silica gel column (Eluent: isopropyl alkohol /26% ammonium hydroxide (3/1))
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1C(C(CNC1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C@@H]1CC[C@@H](C)C[C@H]1OCC([O:15][CH2:16][CH:17]1[CH:22]2[O:23][CH:21]2[CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18]1)=O)(C)C.[OH-:31].[K+]>>[OH:15][CH2:16][CH:17]1[CH2:18][NH:19][CH2:20][CH:21]([OH:23])[CH:22]1[OH:31] |f:1.2|
|
Name
|
tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[C@H]1[C@@H](C[C@@H](CC1)C)OCC(=O)OCC1CN(CC2C1O2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
purified on a silica gel column (Eluent: isopropyl alkohol /26% ammonium hydroxide (3/1))
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1C(C(CNC1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |